[1-(1-benzothiophen-5-yl)-3-fluoropropan-2-yl](methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-benzothiophen-5-yl)-3-fluoropropan-2-ylamine hydrochloride: is a chemical compound that belongs to the class of organic compounds known as benzothiophenes. These compounds are characterized by a benzene ring fused to a thiophene ring. The presence of a fluorine atom and a methylamine group in its structure makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-benzothiophen-5-yl)-3-fluoropropan-2-ylamine hydrochloride typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Propan-2-yl Group: This step may involve alkylation reactions using suitable alkyl halides.
Introduction of the Methylamine Group: This can be done through reductive amination or other amination techniques.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the fluorine atom or the benzothiophene ring, potentially leading to defluorination or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorine or amine sites.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride (NaH) or alkyl halides under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Defluorinated or hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel fluorinated compounds with unique properties.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Studied for its interactions with various biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-benzothiophen-5-yl)-3-fluoropropan-2-ylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The presence of the fluorine atom and the methylamine group can influence its binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(1-benzothiophen-5-yl)-3-chloropropan-2-ylamine hydrochloride
- 1-(1-benzothiophen-5-yl)-3-bromopropan-2-ylamine hydrochloride
- 1-(1-benzothiophen-5-yl)-3-iodopropan-2-ylamine hydrochloride
Comparison:
- Fluorine vs. Halogens: The presence of a fluorine atom in 1-(1-benzothiophen-5-yl)-3-fluoropropan-2-ylamine hydrochloride can significantly alter its chemical and biological properties compared to its chloro, bromo, or iodo analogs. Fluorine is highly electronegative and can influence the compound’s reactivity, stability, and interaction with biological targets.
- Unique Properties: The specific combination of the benzothiophene ring, fluorine atom, and methylamine group in this compound makes it unique in terms of its potential applications and effects.
Properties
CAS No. |
2731007-70-6 |
---|---|
Molecular Formula |
C12H15ClFNS |
Molecular Weight |
259.8 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.